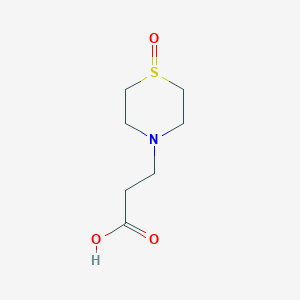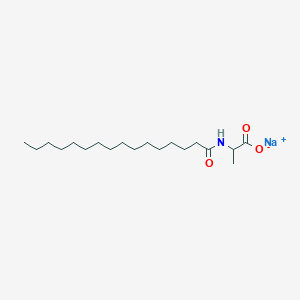
Sodium;2-(hexadecanoylamino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;2-(hexadecanoylamino)propanoate: is a compound that belongs to the class of esters It is characterized by the presence of a sodium ion and a long-chain fatty acid amide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-(hexadecanoylamino)propanoate typically involves the reaction of hexadecanoic acid (palmitic acid) with 2-amino propanoic acid (alanine) in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an amide bond between the carboxyl group of hexadecanoic acid and the amino group of 2-amino propanoic acid. The resulting product is then neutralized with sodium hydroxide to form the sodium salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and optimized reaction conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity of the final product. The reaction is typically carried out at elevated temperatures and under controlled pH conditions to facilitate the formation of the desired compound.
化学反应分析
Types of Reactions: Sodium;2-(hexadecanoylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Sodium;2-(hexadecanoylamino)propanoate is used as a surfactant in various chemical processes due to its amphiphilic nature. It can stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions.
Biology: In biological research, this compound is used to study membrane dynamics and protein-lipid interactions. Its long-chain fatty acid moiety allows it to integrate into lipid bilayers, making it a valuable tool for investigating cellular membranes.
Medicine: The compound has potential applications in drug delivery systems. Its ability to form micelles and liposomes can be exploited to encapsulate and deliver hydrophobic drugs to specific target sites in the body.
Industry: In the industrial sector, this compound is used in the formulation of detergents and personal care products. Its surfactant properties help in the removal of dirt and oils from surfaces.
作用机制
The mechanism of action of Sodium;2-(hexadecanoylamino)propanoate involves its integration into lipid bilayers due to its amphiphilic nature. The long hydrophobic tail interacts with the lipid tails of the bilayer, while the hydrophilic head interacts with the aqueous environment. This integration can alter membrane fluidity and permeability, affecting various cellular processes. The compound can also form micelles in aqueous solutions, which can encapsulate hydrophobic molecules and facilitate their transport.
相似化合物的比较
Sodium dodecyl sulfate (SDS): Another surfactant with a shorter alkyl chain.
Sodium stearate: A similar compound with an 18-carbon chain instead of 16.
Sodium laurate: A surfactant with a 12-carbon chain.
Uniqueness: Sodium;2-(hexadecanoylamino)propanoate is unique due to its specific combination of a long-chain fatty acid and an amino acid derivative. This structure imparts distinct amphiphilic properties, making it particularly effective in applications requiring both hydrophobic and hydrophilic interactions. Its ability to integrate into lipid bilayers and form micelles sets it apart from other surfactants with shorter or different alkyl chains.
属性
分子式 |
C19H36NNaO3 |
|---|---|
分子量 |
349.5 g/mol |
IUPAC 名称 |
sodium;2-(hexadecanoylamino)propanoate |
InChI |
InChI=1S/C19H37NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20-17(2)19(22)23;/h17H,3-16H2,1-2H3,(H,20,21)(H,22,23);/q;+1/p-1 |
InChI 键 |
RACQAMODIYVRSM-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


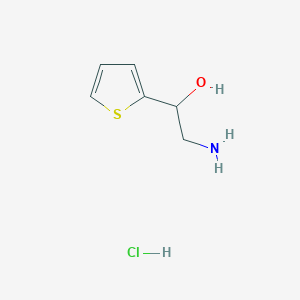

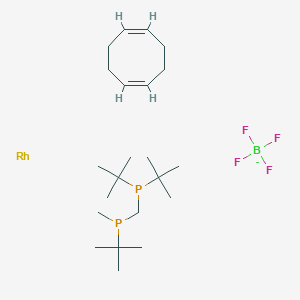
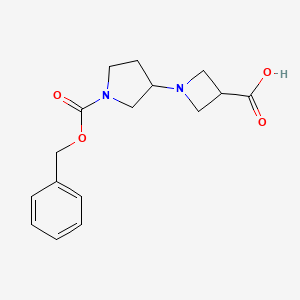
![5-(beta-D-Glucopyranosyloxy)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2-O-beta-D-xylopyranosyl-D-glucopyranosyl)oxy]-1-benzopyrylium chloride](/img/structure/B12280163.png)

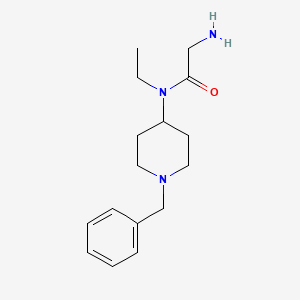
![2-(2-Bromophenyl)-1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12280194.png)

![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester](/img/structure/B12280210.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280212.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)

